Home > Products > Screening Compounds P53496 > N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide -

N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-5846118
CAS Number:
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide is a synthetically derived small molecule. [] It has been investigated in the context of cancer research, particularly for its interaction with the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). []

Mechanism of Action

Research indicates that N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide interacts with the Bcl-2 protein, causing a conformational change. [] This change exposes the BH3 domain of Bcl-2, effectively converting it from an anti-apoptotic protein to a pro-apoptotic protein. [] This conversion disrupts the balance of pro- and anti-apoptotic signals within cancer cells, leading to cell death. []

Applications

N-(2-Ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been explored for its potential in cancer treatment, specifically for cancers with high Bcl-2 expression. [] Research suggests its potential efficacy in:

  • Triple-negative breast cancer: In vivo studies demonstrate its ability to suppress tumor growth in xenograft models of triple-negative breast cancer, a particularly aggressive subtype. []
  • Metastasis inhibition: Studies show it may inhibit breast cancer metastasis to the lungs. []

Sematilide

Compound Description: Sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide HCl) is a class III antiarrhythmic agent known to prevent reentrant ventricular arrhythmias. [, , ] Research shows its efficacy in treating reentrant atrial arrhythmias due to its significant class III effects in atrial tissues. [] Studies indicate that while sematilide effectively prevents arrhythmias induced by programmed electrical stimulation, it might not be effective against those induced by coronary ligation and reperfusion or those arising from automaticity. []

N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a)

Compound Description: This compound exhibits potent class III electrophysiological activity, comparable to sematilide. [] In vivo studies demonstrate its potency and efficacy in treating reentrant arrhythmias, again comparable to sematilide. []

Relevance: Similar to N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, this compound possesses a benzamide core. The key structural difference lies in the replacement of the methylsulfonylamino group in the target compound with a 1H-imidazol-1-yl moiety in 6a. []

Relevance: Although Clofilium and N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide belong to the same class III antiarrhythmic agent category, they possess distinct core structures. The comparison stems from their shared classification and similar effects on cardiac electrophysiology, particularly their ability to prolong action potential duration. []

4-amino-5-chloro-2-methoxy-N-[1-[2-[(methylsulfonyl)amino]ethly]-4-piperidinylmethyl]benzamide (24)

Compound Description: This compound demonstrates high affinity for the 5-HT4 receptor. [] It exhibits a higher affinity for 5-HT4 receptors compared to other receptors, including 5-HT3 and dopamine D2 receptors. [] Additionally, it acts as a potent 5-HT4 receptor agonist. []

4-[(methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide (7a)

Compound Description: This arylpiperazine derivative exhibits both class II (beta-receptor blocking) and class III antiarrhythmic properties. [] It shows a higher potency in in vitro class III and beta 1-receptor screens compared to sotalol. [] Studies confirm its effectiveness in preventing programmed electrical stimulation-induced arrhythmias and epinephrine-induced arrhythmias in dogs. []

BFC1108 (5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzyl)amino]benzamide)

Compound Description: BFC1108 functions as a small molecule Bcl-2 functional converter. [] It targets Bcl-2, converting it into a pro-apoptotic protein, and its apoptotic effect is enhanced by Bcl-2 overexpression. [] BFC1108 induces a conformational change in Bcl-2, exposing its BH3 domain, thereby suppressing the growth of triple-negative breast cancer xenografts with high Bcl-2 expression. []

N-(1-(((cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. [] Long-term administration of L-006235 to rats at supratherapeutic doses led to increased tissue protein levels of cathepsin B and L, an effect attributed to off-target engagement and stabilization of these cathepsins. []

Relevance: Although L-006235 and N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide share the benzamide core, they diverge significantly in their structure and biological activity. L-006235's classification as a 'related compound' stems from its inclusion in a study exploring the effect of basicity on cathepsin K inhibitor off-target activities. [] This study investigated various benzamide derivatives, highlighting the importance of structural modifications in modulating target selectivity and off-target effects within this chemical class.

Balicatib

Compound Description: Balicatib, another basic cathepsin K inhibitor, exhibits a similar off-target profile to L-006235. [] Long-term administration at supratherapeutic doses resulted in increased tissue protein levels of cathepsin B and L. [] In vivo studies revealed off-target inhibition of cathepsins B, L, and S. []

Relevance: Balicatib, while sharing the benzamide core with N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, differs significantly in its overall structure and pharmacological profile. It is grouped as a 'related compound' due to its inclusion in the same study as L-006235, investigating the impact of basicity on off-target activity of cathepsin K inhibitors. []

N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

Compound Description: L-873724 is a nonbasic cathepsin K inhibitor with a potency similar to L-006235. [] Unlike L-006235, L-873724 did not cause an increase in tissue cathepsin B and L levels at the same dose. [] In vivo studies confirmed its selectivity for cathepsin K over cathepsins B, L, and S. []

Relevance: Despite sharing the benzamide core with N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, L-873724 possesses a significantly different structure and pharmacological profile. The connection arises from its inclusion in the same study as L-006235 and Balicatib, emphasizing the impact of basicity on cathepsin K inhibitor selectivity. [] L-873724 serves as a contrasting example, demonstrating reduced off-target activity due to its nonbasic nature.

Properties

Product Name

N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(2-ethoxyphenyl)-2-(methanesulfonamido)benzamide

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-11-7-6-10-14(15)17-16(19)12-8-4-5-9-13(12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)

InChI Key

IQLSPVDXOZXXLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.